3-methyl-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-methyl-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring The compound also includes a pyrazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be formed via a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The pyrazole and piperidine moieties are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring and its subsequent substitution with the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-methyl-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine
- 3-methyl-4-({1-[2-(1H-imidazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine
Uniqueness
3-methyl-4-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H24N4O |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-methyl-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine |
InChI |
InChI=1S/C17H24N4O/c1-15-13-18-7-3-17(15)22-14-16-4-9-20(10-5-16)11-12-21-8-2-6-19-21/h2-3,6-8,13,16H,4-5,9-12,14H2,1H3 |
InChI Key |
QLRCSUBHYHUXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CCN3C=CC=N3 |
Origin of Product |
United States |
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